molecular formula C7H13CaCl3N2O2 B12711409 calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride CAS No. 171199-24-9

calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride

Cat. No.: B12711409
CAS No.: 171199-24-9
M. Wt: 303.6 g/mol
InChI Key: BZFWPPTXQVTEFD-CPNIPSBZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride is a complex chemical compound with a unique structure and properties. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its molecular structure includes calcium ions coordinated with a carbamate group, which is further substituted with a chlorinated alkylidene and dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride typically involves the reaction of calcium chloride with [(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.

    Substitution: The chlorinated alkylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and chlorinated by-products.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate compounds with various functional groups.

Scientific Research Applications

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that affect enzyme function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Calcium chloride: A simple calcium salt with various industrial and biological applications.

    N,N-dimethylcarbamate derivatives: Compounds with similar carbamate structures but different substituents, used in pesticides and pharmaceuticals.

    Chlorinated alkylidene compounds: Chemicals with chlorinated alkylidene groups, used in organic synthesis and as intermediates in chemical production.

Uniqueness

Calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

171199-24-9

Molecular Formula

C7H13CaCl3N2O2

Molecular Weight

303.6 g/mol

IUPAC Name

calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride

InChI

InChI=1S/C7H13ClN2O2.Ca.2ClH/c1-5(2)6(8)9-12-7(11)10(3)4;;;/h5H,1-4H3;;2*1H/q;+2;;/p-2/b9-6-;;;

InChI Key

BZFWPPTXQVTEFD-CPNIPSBZSA-L

Isomeric SMILES

CC(C)/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2]

Canonical SMILES

CC(C)C(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.